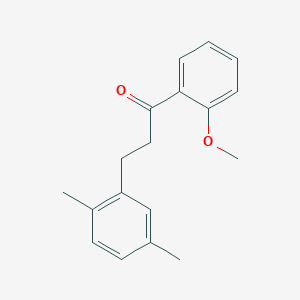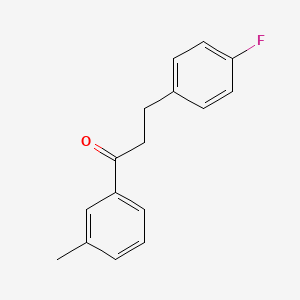
3-(2,5-二甲基苯基)-2'-甲氧基丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While the exact synthesis of 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone is not detailed, related compounds have been synthesized through palladium-catalyzed reactions. For instance, 2-hydroxy-2-methylpropiophenone can undergo arylation with aryl bromides in the presence of a palladium catalyst, leading to multiple C-C and C-H bond cleavages and the formation of tetraarylethanes and diarylisochromanones . This suggests that a similar palladium-catalyzed approach could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol was studied using X-ray diffraction, FT-IR, and UV-vis spectroscopy, and its structure was optimized using density functional theory (DFT) . This indicates that a combination of experimental and theoretical methods could be used to analyze the molecular structure of 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, particularly in the context of photoremovable protecting groups. For instance, 2,5-dimethylphenacyl esters have been shown to release corresponding acids upon irradiation, with the reactions proceeding via photoenol intermediates . This demonstrates the potential for 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone to participate in photochemical reactions, possibly as a protecting group or in other light-induced processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing insights into their behavior. For example, the photoreaction of 2,5-dimethylphenacyl esters was found to have different quantum yields in methanol compared to benzene, indicating solvent effects on reactivity . Additionally, the nonlinear optical (NLO) properties and hyperpolarizability of compounds like (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol have been predicted to be significant . These findings suggest that 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone may also exhibit interesting optical properties and solvent-dependent behavior.
科学研究应用
光反应性和有机合成
HCl 的光释放:在一项关于 2,5-二甲基苯甲酰氯中 HCl 光释放的研究中,研究人员发现 6-甲基-1-茚满等产物是通过氯离子的异裂消除形成的。这项研究突出了 3-(2,5-二甲基苯基)-2'-甲氧基丙酮衍生物在光反应过程中的应用 (Pelliccioli 等人,2001).
羧酸的保护基:另一项研究探索了将 2,5-二甲基苯甲酰 (DMP) 酯用作羧酸的光去除保护基。这项研究对于 DMP 在有机合成或生物化学中的潜在应用至关重要 (Zabadal 等人,2001).
光谱和电化学性质
二芳基醌甲烷:一项研究重点关注与 3-(2,5-二甲基苯基)-2'-甲氧基丙酮相关的二芳基醌甲烷的光谱和电化学性质。这些化合物表现出溶剂变色行为,并且由于其可见吸收而可以作为指示剂 (Sarma 等人,2007).
理论和实验研究:对 (E)-2-([3,4-二甲基苯基)亚氨基]甲基)-3-甲氧基苯酚的研究涉及 X 射线衍射、FT-IR 和紫外可见光谱。该研究提供了对烯醇-酮互变异构和与二甲基苯基-甲氧基丙酮类相关的相关光谱性质的见解 (Demircioğlu 等人,2014).
分子结构分析
- 分子结构研究:确定了与 3-(2,5-二甲基苯基)-2'-甲氧基丙酮相关的各种 N-芳基取代的 3-羟基吡啶-4-酮的分子结构,提供了有关这些化合物中氢键二聚体对的有价值的信息 (Burgess 等人,1998).
安全和危害
This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.
未来方向
This could involve potential applications of the compound, areas of research that could lead to new uses or a better understanding of the compound, and any known challenges or obstacles that need to be overcome.
属性
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUSWPFRCURQEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644720 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone | |
CAS RN |
898794-80-4 |
Source


|
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














